Cas no 2228400-58-4 (2-{1-2-(trifluoromethyl)phenylcyclopropyl}ethan-1-amine)

2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}ethan-1-amine is a specialized organic compound featuring a cyclopropyl ring adjacent to a phenyl group substituted with a trifluoromethyl moiety, linked to an ethylamine chain. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and pharmaceutical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl ring introduces conformational rigidity, potentially improving binding affinity to biological targets. The primary amine functionality allows for further derivatization, enabling its use as a versatile intermediate in the synthesis of bioactive molecules. Its well-defined structure and synthetic accessibility support applications in drug discovery and development.
2-{1-2-(trifluoromethyl)phenylcyclopropyl}ethan-1-amine structure
2228400-58-4 structure
Product Name:2-{1-2-(trifluoromethyl)phenylcyclopropyl}ethan-1-amine
CAS No:2228400-58-4
MF:C12H14F3N
MW:229.241473674774
CID:6440925
PubChem ID:165854040
Update Time:2025-05-19

2-{1-2-(trifluoromethyl)phenylcyclopropyl}ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-{1-2-(trifluoromethyl)phenylcyclopropyl}ethan-1-amine
    • 2-{1-[2-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-amine
    • 2228400-58-4
    • EN300-1970556
    • Inchi: 1S/C12H14F3N/c13-12(14,15)10-4-2-1-3-9(10)11(5-6-11)7-8-16/h1-4H,5-8,16H2
    • InChI Key: UGUBTXQGZQCZCE-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1C1(CCN)CC1)(F)F

Computed Properties

  • Exact Mass: 229.10783394g/mol
  • Monoisotopic Mass: 229.10783394g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26Ų

2-{1-2-(trifluoromethyl)phenylcyclopropyl}ethan-1-amine Pricemore >>

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Additional information on 2-{1-2-(trifluoromethyl)phenylcyclopropyl}ethan-1-amine

Comprehensive Overview of 2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}ethan-1-amine (CAS No. 2228400-58-4)

The compound 2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}ethan-1-amine, identified by its CAS No. 2228400-58-4, is a structurally unique molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its distinctive cyclopropyl and trifluoromethyl functional groups contribute to its potential applications in drug discovery and material science. Researchers are particularly interested in its role as a building block for synthesizing novel bioactive compounds, given its ability to modulate molecular interactions.

In recent years, the demand for fluorinated compounds like 2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}ethan-1-amine has surged due to their enhanced metabolic stability and lipophilicity. These properties make them invaluable in the development of targeted therapies and small-molecule inhibitors. The compound's amine functionality further expands its utility, enabling conjugation with other pharmacophores to optimize drug efficacy. This aligns with the growing trend of precision medicine, where tailored molecular designs are critical.

From a synthetic chemistry perspective, CAS No. 2228400-58-4 exemplifies the innovative use of cyclopropane rings in medicinal chemistry. These rings are known to confer rigidity to molecular structures, potentially improving binding affinity to biological targets. The trifluoromethyl group, on the other hand, is a hallmark of modern agrochemicals and pharmaceuticals, often enhancing bioavailability and resistance to enzymatic degradation. Such features address common challenges in drug development, such as poor solubility and rapid clearance.

The versatility of 2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}ethan-1-amine extends to its potential applications in catalysis and material science. Its amine group can serve as a ligand in metal-organic frameworks (MOFs) or as a precursor for polymer synthesis. This dual applicability resonates with the interdisciplinary nature of contemporary research, where compounds are increasingly evaluated for multiple industrial uses. Notably, the rise of green chemistry has spurred interest in optimizing the synthesis of such molecules to minimize environmental impact.

For researchers exploring structure-activity relationships (SAR), CAS No. 2228400-58-4 offers a compelling case study. Its modular design allows for systematic modifications to study electronic and steric effects on biological activity. This approach is central to hit-to-lead optimization in drug discovery, a topic frequently searched in academic and industrial databases. Additionally, the compound's relevance to fragment-based drug design underscores its utility in addressing unmet medical needs.

In summary, 2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}ethan-1-amine represents a convergence of innovative chemical design and practical applications. Its CAS No. 2228400-58-4 serves as a gateway to exploring advanced therapeutic and material solutions, reflecting the dynamic interplay between chemistry and technology. As the scientific community continues to prioritize sustainable innovation, compounds like this will remain at the forefront of research and development.

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